6-(15N)azanyl-(2,6-13C2,1,3-15N2)1H-pyrimidin-2-one

Catalog No.
S909429
CAS No.
285978-06-5
M.F
C4H5N3O
M. Wt
116.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(15N)azanyl-(2,6-13C2,1,3-15N2)1H-pyrimidin-2-on...

CAS Number

285978-06-5

Product Name

6-(15N)azanyl-(2,6-13C2,1,3-15N2)1H-pyrimidin-2-one

IUPAC Name

6-(15N)azanyl-(2,6-13C2,1,3-15N2)1H-pyrimidin-2-one

Molecular Formula

C4H5N3O

Molecular Weight

116.07 g/mol

InChI

InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)/i3+1,4+1,5+1,6+1,7+1

InChI Key

OPTASPLRGRRNAP-SLOBMOILSA-N

SMILES

C1=C(NC(=O)N=C1)N

Canonical SMILES

C1=C(NC(=O)N=C1)N

Isomeric SMILES

C1=[13C]([15NH][13C](=O)[15N]=C1)[15NH2]

Cytosine-2,4-13C2,15N3 is a modified version of the nucleobase cytosine, a fundamental building block of RNA and DNA. This specific variant incorporates two enriched isotopes:

  • Carbon-13 (¹³C): Replaces two of the natural carbon atoms at positions 2 and 4 of the cytosine ring.
  • Nitrogen-15 (¹⁵N): Substitutes all three natural nitrogen atoms within the molecule.

These substitutions do not alter the overall structure of cytosine but allow scientists to trace its metabolic pathway and interactions with other molecules using isotope labeling techniques [].


Molecular Structure Analysis

Cytosine-2,4-13C2,15N3 maintains the core structure of cytosine, a pyrimidine ring containing two nitrogen atoms and a carbonyl group. The two ¹³C atoms are incorporated at positions 2 and 4 of the ring, while all three nitrogens are enriched with ¹⁵N. This isotopic enrichment allows researchers to distinguish this molecule from naturally occurring cytosine using techniques like mass spectrometry or nuclear magnetic resonance (NMR) [].


Chemical Reactions Analysis

  • Nucleotide synthesis: By incorporating Cytosine-2,4-13C2,15N3 into cell culture media, researchers can track the formation of nucleotides, the building blocks of RNA and DNA, and analyze their metabolic pathways [].
  • RNA and DNA labeling: This isotope-labeled cytosine can be used to create isotopically labeled RNA or DNA probes for studying gene expression, protein-nucleic acid interactions, and other cellular processes [].

Physical And Chemical Properties Analysis

  • Physical state: Solid [].
  • Melting point: Likely above 300°C (similar to cytosine) [].
  • Solubility: Presumably soluble in water and polar organic solvents like dimethyl sulfoxide (DMSO) based on the structure of cytosine [].

Cytosine-2,4-13C2,15N3 is a specifically isotopically labeled form of cytosine, a pyrimidine base found in DNA and RNA. The key feature of this molecule is the presence of two stable isotopes of carbon (¹³C) at positions 2 and 4, and three stable isotopes of nitrogen (¹⁵N) within the molecule [, ]. These heavy isotopes do not change the chemical properties of cytosine significantly but allow scientists to track its fate and metabolism within a biological system.

Isotope Tracer Studies in Nucleic Acid Metabolism

One of the primary applications of Cytosine-2,4-13C2,15N3 lies in isotope tracing studies. By incorporating this isotopically labeled cytosine into cells or organisms, researchers can monitor its incorporation into newly synthesized DNA or RNA molecules []. The specific enrichment patterns of ¹³C and ¹⁵N isotopes can then be detected using techniques like mass spectrometry, revealing details about the cells' metabolic pathways for nucleic acid synthesis.

For instance, studies investigating the response of cells to different stimuli or environmental conditions can utilize Cytosine-2,4-13C2,15N3 to track changes in DNA or RNA synthesis rates. This information can provide valuable insights into cellular processes like proliferation, differentiation, and response to stress [].

Investigating Cellular Dynamics and Metabolic Fate

Cytosine-2,4-13C2,15N3 can also be used to investigate the cellular dynamics and metabolic fate of cytosine itself. By monitoring the breakdown products of the labeled cytosine within a cell, researchers can gain information about its degradation pathways and potential interactions with other cellular components []. This knowledge can be crucial for understanding the regulation of cellular metabolism and identifying potential therapeutic targets.

XLogP3

-1.7

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

6-(~15~N)Amino(2,6-~13~C_2_,~15~N_2_)pyrimidin-2(1H)-one

Dates

Modify: 2023-08-16

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